1-(azepan-1-ylsulfonyl)piperidine-4-carboxylic Acid
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Overview
Description
1-(Azepan-1-ylsulfonyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C12H22N2O4S and a molecular weight of 290.38 g/mol . This compound features a piperidine ring substituted with an azepane sulfonyl group and a carboxylic acid group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 1-(azepan-1-ylsulfonyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of 1,5-diaminopentane.
Introduction of the Azepane Sulfonyl Group: The azepane sulfonyl group is introduced via sulfonylation reactions. This involves reacting the piperidine ring with azepane sulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Azepan-1-ylsulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfone, amine, and substituted derivatives .
Scientific Research Applications
1-(Azepan-1-ylsulfonyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-(azepan-1-ylsulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with receptor sites, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
1-(Azepan-1-ylsulfonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Piperidine-4-carboxylic acid: This compound lacks the azepane sulfonyl group, making it less versatile in terms of chemical reactivity.
Azepane sulfonyl derivatives: These compounds may have different substituents on the azepane ring, leading to variations in their chemical and biological properties.
Sulfonyl piperidine derivatives: These compounds have different sulfonyl groups attached to the piperidine ring, resulting in diverse chemical behaviors and applications.
The uniqueness of this compound lies in its combination of the azepane sulfonyl group and the piperidine ring, providing a distinct set of chemical and biological properties that make it valuable for research and development .
Properties
IUPAC Name |
1-(azepan-1-ylsulfonyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4S/c15-12(16)11-5-9-14(10-6-11)19(17,18)13-7-3-1-2-4-8-13/h11H,1-10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTGWPIVVGQTMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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